molecular formula C10H8Cl3N3O B7790648 6,7-dichloro-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-2-one;hydrochloride

6,7-dichloro-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-2-one;hydrochloride

Cat. No.: B7790648
M. Wt: 292.5 g/mol
InChI Key: TVWRQCIPWUCNMI-UHFFFAOYSA-N
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Description

. Anagrelide hydrochloride is a pharmaceutical compound primarily used to treat essential thrombocythemia, a condition characterized by an abnormally high platelet count in the blood. This compound helps reduce the risk of blood clots, which can lead to serious conditions such as stroke or heart attack.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of anagrelide hydrochloride involves multiple steps, starting from the appropriate precursor compounds. The key steps include the formation of the imidazoquinazoline ring system, followed by chlorination and subsequent conversion to the hydrochloride salt. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired chemical transformations occur efficiently.

Industrial Production Methods

Industrial production of anagrelide hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow chemistry and automated reaction monitoring. Quality control measures are stringent to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Anagrelide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Anagrelide hydrochloride can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.

Scientific Research Applications

Anagrelide hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the synthesis and reactivity of imidazoquinazoline derivatives.

    Biology: Researchers use anagrelide hydrochloride to investigate its effects on platelet production and function.

    Medicine: The compound is extensively studied for its therapeutic potential in treating essential thrombocythemia and other related conditions.

    Industry: Anagrelide hydrochloride is used in the pharmaceutical industry for the development of new drugs targeting platelet-related disorders.

Mechanism of Action

Anagrelide hydrochloride exerts its effects by inhibiting the maturation of megakaryocytes, the precursor cells that produce platelets. This inhibition reduces the number of platelets released into the bloodstream. The compound targets specific molecular pathways involved in cell proliferation and differentiation, including the cyclic adenosine monophosphate (cAMP) pathway and phosphodiesterase inhibition .

Comparison with Similar Compounds

Similar Compounds

    Hydroxyurea: Another compound used to treat essential thrombocythemia, but with a different mechanism of action.

    Busulfan: Used in the treatment of chronic myelogenous leukemia and has some overlapping applications with anagrelide hydrochloride.

Uniqueness

Anagrelide hydrochloride is unique in its specific inhibition of megakaryocyte maturation, which directly reduces platelet count without significantly affecting other blood cell lines. This targeted action makes it a valuable therapeutic option for patients with essential thrombocythemia .

Properties

IUPAC Name

6,7-dichloro-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O.ClH/c11-6-1-2-7-5(9(6)12)3-15-4-8(16)14-10(15)13-7;/h1-2H,3-4H2,(H,13,14,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWRQCIPWUCNMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2Cl)Cl)NC3=NC(=O)CN31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C=CC(=C2Cl)Cl)NC3=NC(=O)CN31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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